molecular formula C19H27N3O6S2 B1144631 Dofetilid-N-oxid CAS No. 144449-71-8

Dofetilid-N-oxid

Katalognummer: B1144631
CAS-Nummer: 144449-71-8
Molekulargewicht: 457.6 g/mol
InChI-Schlüssel: AYRPGSAYHYJPGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Dofetilide N-oxide, a metabolite of Dofetilide , primarily targets the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current (IKr) . This ion channel plays a crucial role in the repolarization phase of the cardiac action potential, thereby influencing the rhythm of the heart.

Mode of Action

Dofetilide N-oxide interacts with its target, the IKr channel, by blocking it . This blockade results in a prolongation of the action potential duration and the effective refractory period of the cardiac cells . This interaction is concentration-dependent and predictable .

Biochemical Pathways

The blockade of the IKr channel by Dofetilide N-oxide affects the cardiac action potential duration, primarily due to delayed repolarization . This effect is observed in the atria and ventricles in both resting and paced electrophysiology studies . The increase in QT interval observed on the surface ECG is a result of prolongation of both effective and functional refractory periods .

Pharmacokinetics

The pharmacokinetics of Dofetilide, the parent compound of Dofetilide N-oxide, have been well-studied . After oral administration, Dofetilide is almost 100% absorbed and reaches peak plasma concentration in approximately 2-3 hours . Its terminal half-life is approximately 10 hours, and steady-state plasma concentrations are attained within 2-3 days

Result of Action

The primary result of Dofetilide N-oxide’s action is the maintenance of normal sinus rhythm . By prolonging the action potential duration and the effective refractory period, Dofetilide N-oxide can help terminate reentrant arrhythmias and maintain sinus rhythm .

Action Environment

The action, efficacy, and stability of Dofetilide N-oxide can be influenced by various environmental factors. For instance, certain drugs that increase the plasma level of Dofetilide are contraindicated as they can lead to an increased risk of torsades de pointes, a potentially life-threatening arrhythmia . Furthermore, the action of Dofetilide N-oxide can be influenced by the patient’s renal function, as dosage adjustments are necessary for patients with impaired renal function .

Biochemische Analyse

Cellular Effects

Its parent compound, Dofetilide, is known to influence cell function by affecting heart rhythm

Molecular Mechanism

Dofetilide, its parent compound, works by blocking the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr . It’s possible that Dofetilide N-oxide may have a similar mechanism of action, but this has not been confirmed.

Dosage Effects in Animal Models

In dogs, increases in the QTc interval were observed with doses of Dofetilide

Metabolic Pathways

Dofetilide, its parent compound, undergoes both renal and metabolic clearance . It’s possible that Dofetilide N-oxide may be involved in similar metabolic pathways, but this has not been confirmed.

Transport and Distribution

Its parent compound, Dofetilide, is known to be transported and distributed within the body

Analyse Chemischer Reaktionen

Dofetilid-N-oxid durchläuft verschiedene Arten von chemischen Reaktionen:

Häufig verwendete Reagenzien bei diesen Reaktionen sind Wasserstoffperoxid für die Oxidation, Lithiumaluminiumhydrid für die Reduktion und starke Säuren oder Basen für die Hydrolyse . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen ab, beinhalten aber typischerweise Dofetilid und seine verschiedenen Abbauprodukte .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die schnelle Komponente des verzögerten Gleichrichter-Auswärts-Kaliumstroms (I_Kr) blockiert. Diese Wirkung verlängert die Refraktärzeit des Vorhofgewebes, wodurch es bei der Behandlung von Vorhofflimmern und Vorhofflattern wirksam ist . Zu den molekularen Zielstrukturen gehören Kaliumkanäle in Herzmuskelzellen, und die beteiligten Signalwege hängen mit der Regulation von Herzaktionspotenzialen zusammen .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Dofetilide N-oxide is a metabolite of the antiarrhythmic drug dofetilide, classified primarily as a class III antidysrhythmic agent. Understanding its biological activity is crucial for assessing its pharmacological profile and potential therapeutic applications. This article provides a detailed overview of the biological activity of Dofetilide N-oxide, including its pharmacokinetics, metabolic pathways, and clinical implications.

Metabolism and Pharmacokinetics

Dofetilide undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 enzymes. The major metabolic pathways include N-dealkylation and N-oxidation, leading to various metabolites, including Dofetilide N-oxide. Studies indicate that Dofetilide N-oxide exhibits class I (Na+ channel blockade) activity, albeit at significantly higher concentrations compared to dofetilide itself .

Table 1: Metabolic Pathways of Dofetilide

MetaboliteActivity TypeConcentration Required (compared to Dofetilide)
DofetilideClass IIIBaseline
Dofetilide N-oxideClass IHigh (20-fold higher than dofetilide)
Other MetabolitesClass IIIAt least 20-fold higher than dofetilide

Biological Activity

Research has shown that while Dofetilide N-oxide possesses some biological activity, it does not significantly affect resting membrane potential or action potential amplitude in cardiac tissues . Its lack of substantial biological relevance is consistent with findings that correlate plasma concentrations of dofetilide with pharmacological responses.

Potency Comparison

In comparative studies, the potency of dofetilide and its metabolites has been evaluated concerning their class III (K+ channel blockade) and class I (Na+ channel blockade) activities. Notably, three metabolites exhibited class III activity but required concentrations at least 20 times greater than that of dofetilide for efficacy .

Clinical Implications

Dofetilide is primarily used for converting atrial fibrillation (AF) to normal sinus rhythm (NSR). Clinical studies have demonstrated its effectiveness in maintaining NSR over extended periods. For instance, in a study involving patients treated with varying doses of dofetilide, significant differences were observed in the rates of conversion to NSR and the duration of treatment efficacy .

Table 2: Efficacy of Dofetilide in Clinical Studies

Dose (mcg BID)Conversion Rate to NSR (%)Median Time to Recurrence (days)
Placebo627
1253031
25029>365
50046>365

Case Studies

Several case studies have highlighted the importance of understanding the pharmacokinetics and biological activities of Dofetilide N-oxide. In patients with renal impairment or those taking concomitant medications that affect renal clearance, the risk of adverse effects such as Torsades de Pointes increases significantly .

Notable Findings from Case Studies:

  • Patient Demographics : A significant portion of patients in clinical trials were aged between 65 to 89 years, indicating the need for careful monitoring in older populations due to increased susceptibility to drug interactions and side effects.
  • Adverse Events : Approximately 3.3% of patients experienced Torsades de Pointes during treatment with dofetilide capsules, predominantly occurring within the first three days .

Eigenschaften

IUPAC Name

N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPGSAYHYJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144449-71-8
Record name N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.